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molecular formula C18H38Sn B8446682 Stannane, cyclohexyltributyl-

Stannane, cyclohexyltributyl-

Cat. No. B8446682
M. Wt: 373.2 g/mol
InChI Key: RBAZHXLAXQMWPM-UHFFFAOYSA-N
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Patent
US04012347

Procedure details

Tributylcyclohexyl stannane was prepared using a procedure similar to that described in Example 1 for dibutyldicyclohexyl stannane, with the exception that a 25% molar excess of cyclohexylmagnesium chloride was reacted with tributyltin chloride. The boiling point of the product was 123° C. under a pressure of 0.7 mm. of mercury. A solution containing 37.3 grams (0.1 mole) of tributylcyclohexyl stannane in 50 cc. of pentane was placed in a reaction vessel equipped with a thermometer, mechanically driven stirrer, addition funnel, watercooled reflux condenser, and nitrogen inlet. To this was gradually added over a 25 minute period a solution containing 6.1 grams (0.1 mole) of stannic chloride in 50 cc. of pentane. During the addition, the temperature of the reaction mixture rose from 25° to 36° C. and the initially clear, colorless solution turned cloudy and yellow. After heating the solution to reflux temperature (36° C.) for 15 minutes, it was allowed to cool to ambient temperature. The product was extracted using 55 cc. of a 1.2 molar aqueous hydrochloric acid solution. The resultant two-phase mixture was transferred to a separatory funnel and the lower aqueous layer drawn off and discarded. The organic layer was extracted with two-50 cc. portions of 1.2 molar aqueous hydrochloric acid solution followed by two-50 cc. portions of water. The organic layer was then dried over anhydrous sodium sulfate, which was subsequently removed by filtration. The filtrate was concentrated using a rotary evaporator to yield 32.8 grams (93.2% yield) of dibutylcyclohexyltin chloride, a hazy, colorless liquid exhibiting an index of refraction (nD25) of 1.5079. The crude product was distilled under reduced pressure to yield 29.3 grams of dibutylcyclohexyltin chloride boiling between 139° and 140° C. at a pressure between 0.8 and 0.9 millimeter of mercury.
Name
dibutyldicyclohexyl stannane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tributyltin chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
37.3 g
Type
reactant
Reaction Step Four
[Compound]
Name
stannic chloride
Quantity
6.1 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]([Sn:5]([CH2:18][CH2:19][CH2:20][CH3:21])([CH:12]1CC[CH2:15][CH2:14][CH2:13]1)[CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)[CH2:2][CH2:3][CH3:4].[CH:22]1([Mg]Cl)[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1.[CH2:30]([Sn:34]([Cl:43])(CCCC)[CH2:35][CH2:36][CH2:37][CH3:38])[CH2:31][CH2:32][CH3:33].C([Sn](CCCC)(CCCC)C1CCCCC1)CCC>[Hg].CCCCC>[CH2:18]([Sn:5]([CH2:1][CH2:2][CH2:3][CH3:4])([CH2:12][CH2:13][CH2:14][CH3:15])[CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)[CH2:19][CH2:20][CH3:21].[CH2:30]([Sn:34]([Cl:43])([CH2:35][CH2:36][CH2:37][CH3:38])[CH:22]1[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1)[CH2:31][CH2:32][CH3:33]

Inputs

Step One
Name
dibutyldicyclohexyl stannane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Sn](C1CCCCC1)(C1CCCCC1)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)[Mg]Cl
Step Three
Name
tributyltin chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl
Step Four
Name
Quantity
37.3 g
Type
reactant
Smiles
C(CCC)[Sn](C1CCCCC1)(CCCC)CCCC
Step Five
Name
stannic chloride
Quantity
6.1 g
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Hg]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
36 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was 123° C. under a pressure of 0.7 mm
CUSTOM
Type
CUSTOM
Details
equipped with a thermometer, mechanically driven stirrer, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
watercooled reflux condenser, and nitrogen inlet
ADDITION
Type
ADDITION
Details
To this was gradually added over a 25 minute period a solution
Duration
25 min
ADDITION
Type
ADDITION
Details
During the addition
CUSTOM
Type
CUSTOM
Details
rose from 25° to 36° C.
TEMPERATURE
Type
TEMPERATURE
Details
After heating the solution
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The product was extracted
CUSTOM
Type
CUSTOM
Details
The resultant two-phase mixture was transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with two-50 cc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over anhydrous sodium sulfate, which
CUSTOM
Type
CUSTOM
Details
was subsequently removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C(CCC)[Sn](C1CCCCC1)(CCCC)CCCC
Name
Type
product
Smiles
C(CCC)[Sn](C1CCCCC1)(CCCC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 32.8 g
YIELD: PERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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